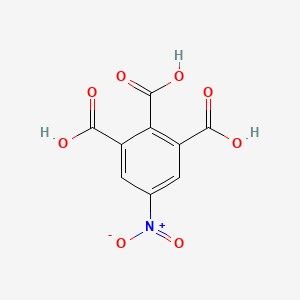

5-Nitrobenzene-1,2,3-tricarboxylic acid

Descripción general

Descripción

5-Nitrobenzene-1,2,3-tricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It is a colorless crystal or light yellow crystal . It is a derivative of benzenetricarboxylic acid, which is a group of chemical compounds that are tricarboxylic derivatives of benzene .

Synthesis Analysis

5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized by nitration of benzene tricarboxylic acid . The specific steps involve dissolving benzene tricarboxylic acid in sulfuric acid, adding nitric acid dropwise slowly, obtaining a precipitate after the reaction, and obtaining the target product by washing the precipitate .Chemical Reactions Analysis

While specific chemical reactions involving 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that benzenetricarboxylic acid derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in fields such as gas storage, sensing, catalysis, and drug delivery .Physical And Chemical Properties Analysis

5-Nitrobenzene-1,2,3-tricarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 546.4±50.0 °C at 760 mmHg, and a flash point of 240.4±18.6 °C . Its solubility in water is low, but it is soluble in acid and alkali solutions .Aplicaciones Científicas De Investigación

Coordination Polymers and Magnetic Materials

5-Nitro-1,2,3-benzenetricarboxylic acid: is utilized in the synthesis of multi-dimensional transition-metal coordination polymers . These polymers exhibit interesting magnetic properties such as ferro- and antiferromagnetic interactions, which are significant for developing new magnetic materials. The compound acts as a ligand connecting transition metal ions in various coordination modes, leading to the creation of 3D open frameworks with potential applications in magnetic storage devices.

Proteomics Research

In proteomics, 5-Nitro-1,2,3-benzenetricarboxylic acid is used as a reagent for the preparation of biochemical compounds . Its role in the study of proteins and their interactions is crucial for understanding cellular processes, which can lead to the development of new therapeutic strategies.

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical research, particularly in the synthesis of medication . It is involved in the creation of new drugs and active pharmaceutical ingredients (APIs), contributing to advancements in medical treatments.

Epoxy Curing Agents

5-Nitro-1,2,3-benzenetricarboxylic acid: is applied as a curing agent in the production of epoxy resins . These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for use in coatings, adhesives, and composite materials.

Plasticizers and Adhesives

This compound is also used as a plasticizer, which enhances the plasticity and fluidity of materials . Additionally, it finds application in the formulation of adhesives, improving their bonding capabilities and durability.

Sensing Nitro Explosives

Research indicates that 5-Nitro-1,2,3-benzenetricarboxylic acid -based Metal-Organic Frameworks (MOFs) can be synthesized for the detection of nitro explosives . These MOFs exhibit fluorescence upon exposure to nitro compounds, making them valuable for security and defense applications.

Dye and Fluorescent Agent Additives

The compound is added to dyes and fluorescent agents, enhancing their properties for use in various industrial applications . This includes improving the brightness and stability of dyes in textiles and other materials.

Analytical Chemistry Applications

In analytical chemistry, 5-Nitro-1,2,3-benzenetricarboxylic acid is employed in coordination chemistry, spectrophotometry, and red spectrum analysis . It is a versatile tool for the qualitative and quantitative analysis of chemical substances, playing a critical role in research and quality control.

Safety and Hazards

5-Nitrobenzene-1,2,3-tricarboxylic acid has low toxicity to the human body under general conditions, but it is still necessary to avoid inhalation and contact with skin, eyes, etc . When handling or using this compound, appropriate protective measures should be worn, such as gloves, protective glasses, and protective masks .

Direcciones Futuras

While specific future directions for 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that MOFs, which can be synthesized using benzenetricarboxylic acid derivatives, have potential applications in various fields. These include targeted drug delivery of medicinal compounds and development for medicinal applications .

Mecanismo De Acción

Target of Action

5-Nitro-1,2,3-benzenetricarboxylic acid, also known as 5-Nitrobenzene-1,2,3-tricarboxylic acid, primarily targets transition metal ions . It has been used in the synthesis of various coordination polymers involving transition metals such as copper (Cu), cobalt (Co), and nickel (Ni) .

Mode of Action

The compound interacts with its targets through coordination bonds . The nbta^3− ligands in the compound connect transition metal ions in different coordination modes . This interaction leads to the formation of multi-dimensional transition-metal coordination polymers .

Result of Action

The compound’s action results in the formation of coordination polymers with unique structures . These polymers exhibit interesting magnetic properties, such as ferro-/antiferromagnetic interactions . Additionally, the compound has been shown to inhibit leukemia cells .

Action Environment

The compound is relatively stable at room temperature . It may decompose under the action of high temperature, fire source, or strong oxidant . The compound should be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

5-nitrobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNHRJGEAFKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560222 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1,2,3-benzenetricarboxylic acid | |

CAS RN |

3807-81-6 | |

| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

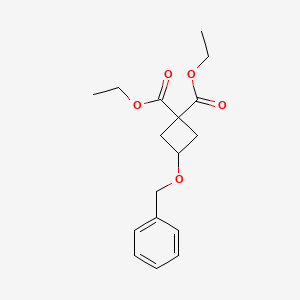

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of 5-nitrobenzene-1,2,3-tricarboxylic acid with metal ions?

A: 5-Nitrobenzene-1,2,3-tricarboxylic acid, often deprotonated to its anionic form (Hnbta2- or L1), typically acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). For instance, it coordinates to Cu(II) ions via its phenolate and carboxylate oxygen atoms, creating a ladder-like linear coordination polymer. [] The phenolate oxygen atoms bridge two Cu(II) ions, contributing to a distorted square-planar geometry around each copper center. [] Similarly, Hnbta2- bridges cadmium(II) ions, generating a two-dimensional MOF with a fes topology. []

Q2: What structural features of 5-nitrobenzene-1,2,3-tricarboxylic acid facilitate its role in building metal-organic frameworks?

A: The presence of three carboxylate groups and a phenolate group in 5-nitrobenzene-1,2,3-tricarboxylic acid provides multiple coordination sites for metal ions. This polydentate nature enables the formation of extended network structures. Additionally, the rigid aromatic ring imparts structural stability to the resulting MOFs. [, ]

Q3: Besides structural characterization, what other properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs have been investigated?

A: While structural characterization using techniques like single-crystal X-ray diffraction is crucial, researchers have also explored the thermal stability and fluorescence properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs. [] This suggests potential applications in areas like sensing or catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)